![molecular formula C20H25N7O B6421270 N4-(3,4-dimethylphenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine CAS No. 946297-69-4](/img/structure/B6421270.png)
N4-(3,4-dimethylphenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N4-(3,4-dimethylphenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine is an organic compound with a molecular formula of C17H24N4O2. It is a white to off-white powder that is soluble in water and slightly soluble in ethanol. This compound is a pteridine derivative, which is a type of aromatic heterocyclic compound that is derived from pterin, a derivative of pteridine. It is used in a variety of scientific research applications, including drug discovery, biochemical and physiological studies, and laboratory experiments.
科学的研究の応用
N4-(3,4-dimethylphenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine has a variety of scientific research applications. It has been used in drug discovery studies to investigate the effects of novel compounds on biological systems. It has also been used in biochemical and physiological studies to investigate the effects of various compounds on cell signaling pathways. Additionally, it has been used in laboratory experiments to investigate the effects of various compounds on enzyme activity.
作用機序
The mechanism of action of N4-(3,4-dimethylphenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine is not fully understood. However, it is believed to interact with various receptor proteins that are involved in signal transduction pathways. It is also believed to interact with various enzymes, which may lead to changes in the activity of these enzymes.
Biochemical and Physiological Effects
N4-(3,4-dimethylphenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes, including those involved in signal transduction pathways. It has also been shown to interact with various receptor proteins, which may lead to changes in the activity of these proteins. Additionally, it has been shown to have anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
N4-(3,4-dimethylphenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine has several advantages and limitations for laboratory experiments. The main advantage of using this compound is its high solubility in water, which makes it easier to work with in the laboratory. Additionally, it is a relatively stable compound, which means it can be stored for longer periods of time without degradation. The main limitation of using this compound is its low solubility in organic solvents, which can make it difficult to work with in certain experiments.
将来の方向性
N4-(3,4-dimethylphenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine has a variety of potential future applications. One potential application is in drug development, as it has been shown to interact with various receptor proteins and enzymes involved in signal transduction pathways. Additionally, it could be used in the development of new therapeutic agents, as it has been shown to have anti-inflammatory and antioxidant effects. Finally, it could be used in the development of new laboratory experiments, as it is a relatively stable compound with high solubility in water.
合成法
N4-(3,4-dimethylphenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine can be synthesized through a four-step synthetic process. The first step involves the reaction of 3,4-dimethylphenyl isocyanate with 2-morpholin-4-yl-ethyl pteridine-2,4-diamine in the presence of an acid catalyst to form the desired product. The second step involves the reaction of the product with a base to form a salt. The third step involves the reaction of the salt with a reducing agent to form the desired product. The fourth step involves the purification of the product by recrystallization.
特性
IUPAC Name |
4-N-(3,4-dimethylphenyl)-2-N-(2-morpholin-4-ylethyl)pteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O/c1-14-3-4-16(13-15(14)2)24-19-17-18(22-6-5-21-17)25-20(26-19)23-7-8-27-9-11-28-12-10-27/h3-6,13H,7-12H2,1-2H3,(H2,22,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOHXMGIZRLGPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCN4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4-(3,4-dimethylphenyl)-N2-(2-morpholinoethyl)pteridine-2,4-diamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


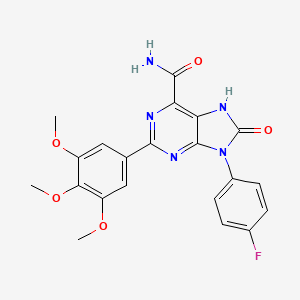
![2-[4-(benzyloxy)phenyl]-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B6421199.png)
![1-(3,4-dichlorophenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6421220.png)

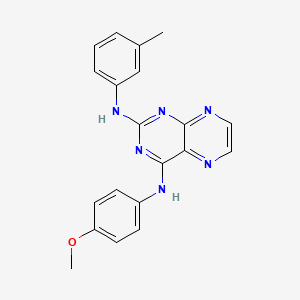
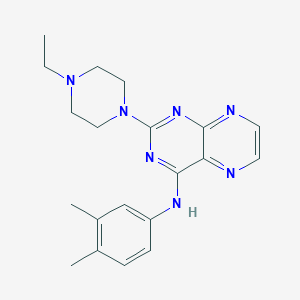
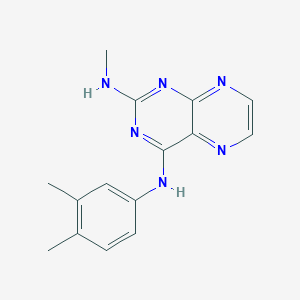
![N2-[2-(dimethylamino)ethyl]-N4-(3,4-dimethylphenyl)pteridine-2,4-diamine](/img/structure/B6421265.png)
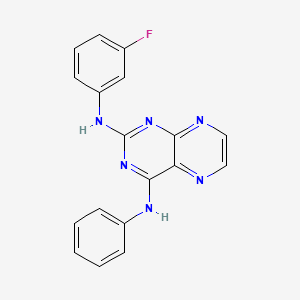

![4-oxo-6-({[5-(thiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4H-pyran-3-yl 3,5-dimethoxybenzoate](/img/structure/B6421287.png)
![2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-[(pyridin-3-yl)carbamoyl]propanoic acid](/img/structure/B6421290.png)
![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B6421292.png)